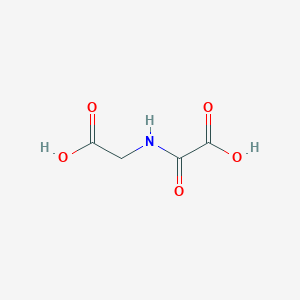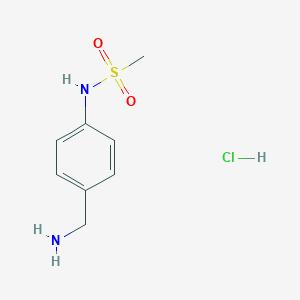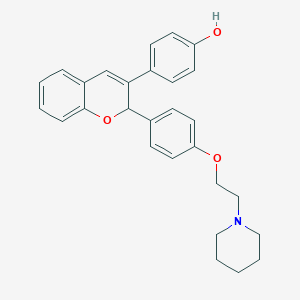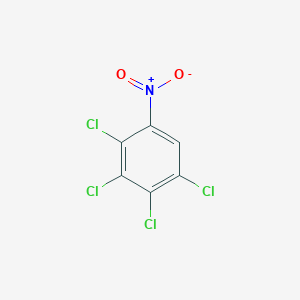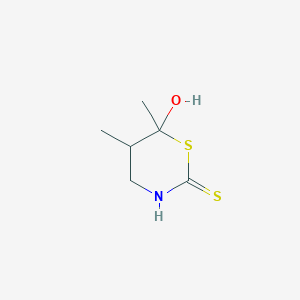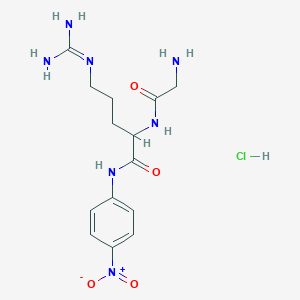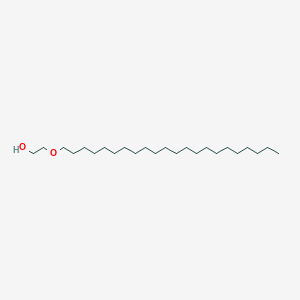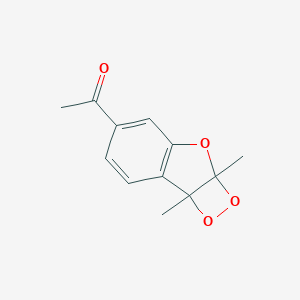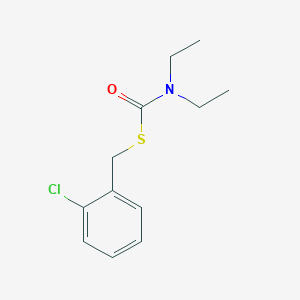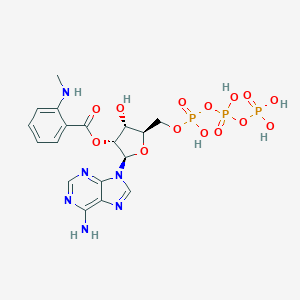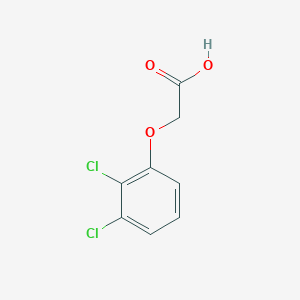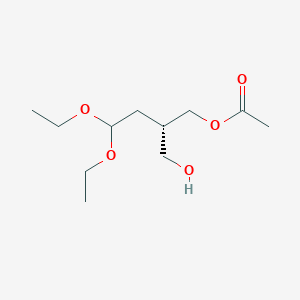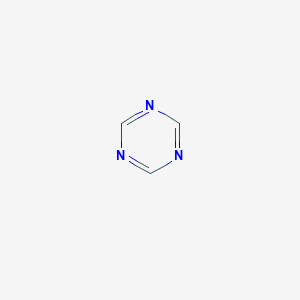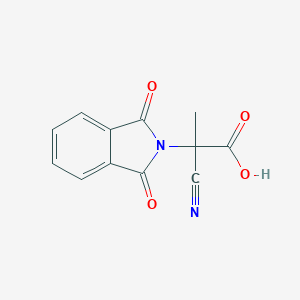
2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid, also known as CPI-613, is a promising anticancer drug that has gained significant attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for cancer cell metabolism. CPI-613 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid targets the TCA cycle, which is essential for cancer cell metabolism. The TCA cycle is responsible for generating energy in the form of ATP, which is required for cell growth and proliferation. 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid inhibits two enzymes in the TCA cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to a decrease in ATP production and ultimately cell death. 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid also induces oxidative stress, which further contributes to its anticancer activity.
Biochemische Und Physiologische Effekte
2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment. 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid has minimal toxicity to normal cells, indicating its selectivity for cancer cells. In animal models, 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid has shown to improve survival rates and reduce tumor burden.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied for its anticancer properties and has shown promising results in preclinical studies. However, 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid is still in the early stages of clinical development, and its safety and efficacy in humans are yet to be fully established. Additionally, 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid may have limited efficacy in certain types of cancer, and further research is needed to determine its optimal use.
Zukünftige Richtungen
There are several future directions for the development of 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid. One potential direction is the optimization of its dosing regimen and combination therapies with other anticancer drugs. Another direction is the development of 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid analogs that may have improved efficacy and selectivity. Additionally, further research is needed to understand the mechanisms of resistance to 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid and to identify biomarkers that can predict response to treatment. Overall, 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid has shown promising results in preclinical studies and is a promising candidate for cancer treatment.
Synthesemethoden
2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid is synthesized by condensation of 2,3-dioxoindole-1-acetic acid with cyanoacetic acid followed by decarboxylation. The final product is obtained by purification through recrystallization. The synthesis process is relatively simple and can be performed on a large scale, making it a viable option for commercial production.
Wissenschaftliche Forschungsanwendungen
2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells while sparing normal cells, making it a promising drug candidate. 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid has been tested in various cancer cell lines, including pancreatic, lung, ovarian, and leukemia. It has also been tested in animal models and has shown significant antitumor activity. Currently, 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid is being evaluated in clinical trials for the treatment of various types of cancer.
Eigenschaften
CAS-Nummer |
131980-11-5 |
|---|---|
Produktname |
2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid |
Molekularformel |
C12H8N2O4 |
Molekulargewicht |
244.2 g/mol |
IUPAC-Name |
2-cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C12H8N2O4/c1-12(6-13,11(17)18)14-9(15)7-4-2-3-5-8(7)10(14)16/h2-5H,1H3,(H,17,18) |
InChI-Schlüssel |
OIKGFUIEMYDCAA-UHFFFAOYSA-N |
SMILES |
CC(C#N)(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Kanonische SMILES |
CC(C#N)(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Synonyme |
2H-Isoindole-2-acetic acid, -alpha--cyano-1,3-dihydro--alpha--methyl-1,3-dioxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



